N-(3,5-dimethylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride
CAS No.: 1323697-93-3
Cat. No.: VC4387928
Molecular Formula: C19H25ClN4O3
Molecular Weight: 392.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1323697-93-3 |
|---|---|
| Molecular Formula | C19H25ClN4O3 |
| Molecular Weight | 392.88 |
| IUPAC Name | N-(3,5-dimethylphenyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide;hydrochloride |
| Standard InChI | InChI=1S/C19H24N4O3.ClH/c1-13-8-14(2)10-16(9-13)20-18(24)12-23-15(3)11-17(21-23)19(25)22-4-6-26-7-5-22;/h8-11H,4-7,12H2,1-3H3,(H,20,24);1H |
| Standard InChI Key | AXQSCZBSNVEXMU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)NC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C)C.Cl |
Introduction
N-(3,5-dimethylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride is a synthetic compound of interest in medicinal chemistry. It features a complex molecular structure incorporating a pyrazole ring, morpholine moiety, and an acetamide group. This compound is typically studied for its potential pharmacological and biochemical properties, including anti-inflammatory and anticancer activities.
Structural Features
The molecular structure of this compound includes:
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Phenyl Substituents: A 3,5-dimethylphenyl group that contributes to hydrophobic interactions.
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Pyrazole Core: A 1H-pyrazole ring functionalized with a methyl group and a morpholine-carbonyl substituent.
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Acetamide Linkage: Connecting the pyrazole to the phenyl group.
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Hydrochloride Salt: Enhances solubility and stability in biological environments.
Table 1: Key Structural Parameters
| Component | Functional Role |
|---|---|
| 3,5-Dimethylphenyl Group | Hydrophobic interactions |
| Pyrazole Ring | Pharmacophore for bioactivity |
| Morpholine Moiety | Enhances solubility and binding |
| Acetamide Group | Hydrogen bonding capabilities |
Synthesis
The synthesis of N-(3,5-dimethylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride involves:
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Formation of the Pyrazole Ring: Typically through cyclization reactions involving hydrazine derivatives.
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Introduction of Morpholine: Achieved via acylation or amidation reactions.
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Hydrochloride Formation: Neutralization with hydrochloric acid to enhance solubility.
Analytical Characterization
The compound is characterized using advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR): For structural elucidation of hydrogen and carbon environments.
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Mass Spectrometry (MS): To confirm molecular weight and purity.
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Infrared Spectroscopy (IR): Identifies functional groups like amides and carbonyls.
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X-ray Crystallography: Provides detailed three-dimensional structural data.
Table 2: Spectroscopic Data
| Technique | Observations |
|---|---|
| NMR | Chemical shifts confirm pyrazole core |
| IR | Peaks for C=O (amide) and N-H bonds |
| MS | Molecular ion peak matches formula |
Biological Activity
This compound has been explored for its potential therapeutic effects:
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Anti-inflammatory Activity: The pyrazole ring may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Anticancer Potential: Morpholine-containing compounds often interact with tumor-specific targets.
Applications
This compound is primarily investigated in:
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Drug discovery programs targeting inflammation or cancer.
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Molecular docking studies to predict binding affinities with biological targets.
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